molecular formula C20H20N2O3S2 B2977173 N-(4-(2,5-dimethoxyphenyl)thiazol-2-yl)-2-(ethylthio)benzamide CAS No. 898458-79-2

N-(4-(2,5-dimethoxyphenyl)thiazol-2-yl)-2-(ethylthio)benzamide

Cat. No. B2977173
CAS RN: 898458-79-2
M. Wt: 400.51
InChI Key: KFHLZRXDSMFSQY-UHFFFAOYSA-N
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Description

N-(4-(2,5-dimethoxyphenyl)thiazol-2-yl)-2-(ethylthio)benzamide, also known as DMETB, is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is a thiazole-based compound that has been synthesized using various methods and has shown promising results in various studies.

Scientific Research Applications

Anticancer Activity

A series of substituted benzamides, including those with thiazole moieties, have been synthesized and evaluated for their anticancer activity against several cancer cell lines such as breast, lung, colon, and ovarian cancer. These compounds exhibited moderate to excellent anticancer activity, with some derivatives showing higher potency than reference drugs like etoposide (Ravinaik et al., 2021). Additionally, novel Schiff's bases containing a thiadiazole scaffold and benzamide groups were synthesized and displayed promising anticancer activities against melanoma, leukemia, cervical, and breast cancer cell lines (Tiwari et al., 2017).

Antiallergy Agents

N-(4-substituted-thiazolyl)oxamic acid derivatives were synthesized and tested for antiallergy activity, demonstrating significant potency in comparison to disodium cromoglycate, a reference antiallergy agent. These findings indicate the potential of thiazole derivatives in developing new antiallergy medications (Hargrave et al., 1983).

Antibacterial Agents

Another study focused on the design, synthesis, and evaluation of novel analogs featuring a thiazolyl moiety for antibacterial activity. Certain compounds displayed promising activity against Staphylococcus aureus and Bacillus subtilis, highlighting the antibacterial potential of thiazole derivatives (Palkar et al., 2017).

Fluorescent Probes

Thiazole derivatives have also been explored for their photophysical properties, serving as fluorescent probes for biological and chemical sensing applications. Studies on benzimidazole, benzoxazole, and benzothiazole fluorescent derivatives reveal their potential as stable, efficient fluorescent materials (Padalkar et al., 2011).

Antimicrobial Evaluation

Thiazole derivatives have been investigated for their antimicrobial properties, with certain compounds demonstrating good activity against bacterial and fungal species. This suggests their utility in developing new antimicrobial agents (Chawla, 2016).

properties

IUPAC Name

N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-ethylsulfanylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O3S2/c1-4-26-18-8-6-5-7-14(18)19(23)22-20-21-16(12-27-20)15-11-13(24-2)9-10-17(15)25-3/h5-12H,4H2,1-3H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFHLZRXDSMFSQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=CC=C1C(=O)NC2=NC(=CS2)C3=C(C=CC(=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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